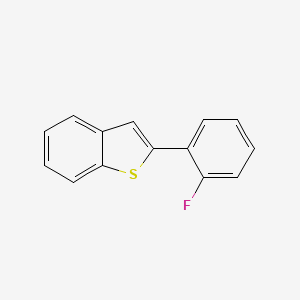

2-(2-Fluorophenyl)-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Fluorophenyl)-1-benzothiophene” likely belongs to the class of organic compounds known as fluorobenzenes . Fluorobenzenes are compounds containing a benzene ring where one or more hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various methods such as difluoromethylation . Difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .Aplicaciones Científicas De Investigación

Charge Transport Properties

- Asymmetric Alkyl-BTBT LC Semiconductor : A study focused on a liquid crystal (LC) semiconductor, closely related to 2-(2-Fluorophenyl)-1-benzothiophene, exhibiting higher thermal stability and charge carrier mobility. This semiconductor, known as FPh-BTBT-C12, demonstrated notable drift carrier mobility, making it a promising material for organic semiconductor layers and field-effect transistor devices (Monobe et al., 2017).

Molecular Phase Engineering

- Organic Semiconductors : Research on two derivatives of [1]benzothieno[3,2-b][1]benzothiophene (BTBT), including Ph-BTBT and C6-Ph-BTBT, revealed their potential as environmentally and thermally stable organic semiconductors. These derivatives showed high electronic performance, attributed to the introduction of mesoscopic order in their molecular design (He et al., 2016).

Photophysics and Photochemistry

- Photochromic Bisbenzothienylethene : A study explored the introduction of isopropyl substituents to benzothiophene rings, enhancing the quantum yield of the cyclization reaction in a photochromic compound. This research contributes to understanding the photophysics of benzothiophene derivatives (Uchida et al., 1999).

- Fluorescent Diarylethene : Another study reported on the solvatochromism of a fluorescent diarylethene, highlighting its potential as a molecular probe for acquiring physical and chemical information in microstructures (Morimoto et al., 2018).

Synthesis and Crystal Structure

- Benzothiophene Derivatives Synthesis : The synthesis of various benzothiophene derivatives, including 2-amino-1-benzothiophenes, has been explored. These compounds are key intermediates in the synthesis of selective estrogen receptor modulators like Raloxifene (Petrov et al., 2015).

- Crystal Structure Analysis : A full X-ray crystal structure analysis of 7-decyl-2-phenyl[1]benzothieno[3,2-b][1]benzothiophene provided insights into its promising semiconductor properties (Minemawari et al., 2014).

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGSVDUQRNAKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)

![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2364465.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)